1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde
Description
Structural Classification and Significance within Bicyclic Aromatic Aldehydes
Structurally, 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde belongs to the class of bicyclic aromatic aldehydes. This classification arises from its core indanone framework, which is a bicyclic system comprising a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. The presence of the aldehyde group (–CHO) directly attached to this aromatic ring system firmly places it within this category. allen.inlibretexts.org
The significance of this structure lies in its bifunctional nature. It possesses two key reactive sites: the ketone of the indanone ring and the aldehyde on the aromatic ring. Aldehydes are a class of organic compounds containing a formyl group (R−CH=O) and are known for their high reactivity, making them valuable in organic synthesis. wikipedia.org Aromatic aldehydes, where the formyl group is attached to an aromatic ring, are important precursors for a wide variety of chemical transformations. allen.in
The indanone moiety itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net The fusion of the rigid, planar aromatic ring with the more flexible five-membered ring creates a distinct three-dimensional shape that can effectively interact with biological targets. The combination of this significant indanone core with a reactive aldehyde handle makes this compound a molecule of interest for creating diverse chemical libraries for drug discovery and fine chemical synthesis. nbinno.com
Historical Context of Indanone Research in Organic Synthesis and Medicinal Chemistry
Research into the indanone scaffold has a long history, dating back to the early 20th century. The first publications on the synthesis of 1-indanones appeared in the 1920s, with a key method involving the cyclization of phenylpropionic acid chloride using a Friedel–Crafts reaction, first described in 1927. beilstein-journals.org Over the decades, a vast array of synthetic methods have been developed to access the 1-indanone (B140024) core, utilizing starting materials such as carboxylic acids, esters, acid chlorides, and alkynes, and employing reactions like the Nazarov cyclization and Diels-Alder reactions. beilstein-journals.org
In parallel with the development of synthetic methods, the importance of the indanone framework in medicinal chemistry became increasingly apparent. The indanone moiety is found in several natural products and serves as a crucial intermediate in the synthesis of many medicinally important molecules. researchgate.netnih.gov Its value is exemplified by its presence in the chemical structures of several successful pharmaceutical drugs. For instance, the indanone scaffold is a key component of Donepezil, a medication used for the treatment of Alzheimer's disease, and Indinavir, an antiretroviral drug used in the management of HIV/AIDS. nih.gov
The versatility and established biological relevance of the indanone core have made it a consistent focus of research. Extensive studies have demonstrated that 1-indanone derivatives possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antibacterial properties. researchgate.netbeilstein-journals.org This rich history solidifies the indanone skeleton as a cornerstone in the fields of organic synthesis and drug discovery.
Overview of Academic Research Trajectories for the Compound
While the parent 1-indanone scaffold has been extensively studied, specific academic research focusing solely on this compound is not widely documented in publicly available literature. Its primary role appears to be that of a specialized building block or synthetic intermediate, available from commercial suppliers for research purposes.
The likely research trajectory for this compound is as a bifunctional intermediate for the synthesis of more complex, polycyclic, or substituted molecules. The presence of both a ketone and an aldehyde group allows for selective and sequential chemical transformations. For example:
The aldehyde group is highly reactive and can participate in a wide range of reactions, such as Wittig reactions, reductive aminations, and condensations, to build new carbon-carbon or carbon-nitrogen bonds. Research on other heterocyclic carbaldehydes, such as 1,2,3-triazole-4-carbaldehydes, highlights their utility as versatile precursors for creating diverse molecular structures. mdpi.comresearchgate.net
The ketone group on the indanone ring can be targeted for reactions like aldol (B89426) condensations, Grignard additions, or reductions, allowing for modification of the five-membered ring.
The strategic placement of these two functional groups allows chemists to construct elaborate molecules by addressing each reactive site in a controlled manner. This makes the compound a potentially valuable starting material for synthesizing novel indanone derivatives for evaluation in medicinal chemistry programs, such as inhibitors for specific enzymes like fibroblast growth-factor receptor (FGFR). pensoft.net Future research involving this compound would likely focus on its use in multi-step syntheses to create novel heterocyclic systems or libraries of compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDNBCMBVQISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC(=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112157-00-3 | |
| Record name | 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Oxo 2,3 Dihydro 1h Indene 4 Carbaldehyde and Its Core Scaffold
Established Synthetic Routes and Strategies
The construction of the 1-indanone (B140024) core, the structural foundation of 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde, is achievable through several primary synthetic routes. These strategies often involve the formation of the fused five-membered ring onto a benzene (B151609) precursor.
Cyclization Reactions of Appropriate Precursors
The cyclization of 3-arylpropionic acids is a cornerstone for 1-indanone synthesis. This intramolecular reaction, a type of Friedel-Crafts acylation, typically requires a strong acid catalyst to promote the ring closure. nih.govnih.gov For instance, ferulic acid can be hydrogenated to its saturated propionic acid derivative, which is then cyclized to form a 1-indanone core. nih.gov The reaction proceeds by converting the carboxylic acid to a more reactive species (like an acyl chloride or by activation with a superacid), which then undergoes electrophilic attack on the aromatic ring to form the ketone. nih.gov Metal triflates, such as terbium triflate (Tb(OTf)₃), have been used to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures. nih.gov
Another approach involves the Nazarov cyclization, where a divinyl ketone is cyclized under acidic conditions to form a cyclopentenone derivative. preprints.org Chalcones, which can be considered vinylogs of ketones, can undergo this type of reaction in the presence of strong acids like trifluoroacetic acid (TFA) to yield indanone structures. preprints.org
Reduction of 1H-indene-4-carboxaldehyde Analogs
While direct synthesis is common, the indanone scaffold can also be accessed through the modification of related unsaturated systems. The reduction of an indenone (which contains a double bond in the five-membered ring) to a 1-indanone is a viable strategy. This transformation is typically achieved through catalytic hydrogenation. For example, a nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantiomeric induction. organic-chemistry.org Similarly, a reductive Friedel-Crafts alkylation/cyclization of keto acids or esters provides a metal-free pathway to synthesize indanones. rsc.org These methods involve the reduction of a double bond conjugated to the carbonyl group, resulting in the saturated 2,3-dihydro-1H-inden-1-one structure.
Halogenation-Based Syntheses
Halogenated 1-indanones serve as versatile intermediates that can be further functionalized. These compounds are often synthesized from halogenated precursors rather than by direct halogenation of the indanone ring itself. nih.gov For example, benzyl (B1604629) Meldrum's acid derivatives can undergo microwave-assisted hydrolysis followed by a chlorosulfonic acid-mediated Friedel-Crafts cyclization to yield halo-1-indanones. nih.gov
Alternatively, the active methylene (B1212753) group at the 2-position of the indanone ring can be halogenated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.govrsc.org For instance, α-chlorination of 1-indanone can be achieved using trichloroisocyanuric acid (TCCA) under mechanochemical ball-milling conditions. rsc.org The resulting α-chloroindanone is a reactive intermediate that can be used in subsequent condensation reactions to build more complex heterocyclic systems fused to the indanone core. rsc.org
Friedel-Crafts Acylation Approaches in Indanone Synthesis
Intramolecular Friedel-Crafts acylation is one of the most prevalent and direct methods for synthesizing the 1-indanone scaffold. nih.govguidechem.com This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. acs.org The direct cyclization of the acid is more environmentally benign as it produces only water as a byproduct, but it often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). nih.gov The use of the more reactive acyl chloride allows for milder conditions, often employing a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org
Researchers have developed one-pot processes starting from benzoic acids. The benzoic acid is converted to its benzoyl chloride, which then reacts with ethylene (B1197577) in a Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts alkylation catalyzed by AlCl₃ to yield the 1-indanone product. nih.govacs.org Niobium pentachloride (NbCl₅) has also been utilized as it can act both as a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the subsequent cyclization under mild, room-temperature conditions. nih.govresearchgate.net
| Catalyst/Reagent | Precursor Type | Conditions | Yield | Reference |
| AlCl₃ | Phenylpropionic acid chloride | Benzene, reflux | 90% | nih.gov |
| Polyphosphoric acid (PPA) | 3-Arylpropionic acid | High temperature | Variable | nih.gov |
| NbCl₅ | 3-Arylpropionic acid | Room temperature | Good | nih.govresearchgate.net |
| Tb(OTf)₃ | 3-Arylpropionic acid | 250 °C | Up to 74% | nih.gov |
| AlCl₃ / Ethylene | Benzoic acid | One-pot, 140-160 °C | Good | nih.govacs.org |
Condensation Reactions for Indanone Derivatives
The 1-indanone core can be further elaborated through condensation reactions, particularly at the C-2 position, which contains an active methylene group adjacent to the carbonyl. The Knoevenagel condensation involves the reaction of 1-indanone with various aromatic aldehydes, typically catalyzed by a base like piperidine (B6355638) or sodium hydroxide, to produce 2-benzylidene-1-indanone (B110557) derivatives. nih.govresearchgate.net
Another important reaction is the condensation of indanone derivatives with malononitrile (B47326). researchgate.net For instance, 2-benzylidene-2,3-dihydro-1H-inden-1-ones can undergo a Michael addition with malononitrile, catalyzed by potassium tert-butoxide (KOtBu), to yield more complex structures. researchgate.net Similarly, indanone acetic acid can be condensed with various amines after conversion to its acid chloride, forming amide derivatives. rjptonline.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 1-Indanone | Aromatic Aldehyde | Piperidine, EtOH | 2-Benzylidene-1-indanone | nih.govnih.gov |
| 2-Benzylidene-1-indanone | Malononitrile | KOtBu | Michael adduct | researchgate.net |
| Indanone acetic acid | Aniline | Thionyl chloride, then reflux | N-phenylacetamide derivative | rjptonline.org |
| Indane-1,3-dione | Aromatic Aldehyde | Hydroxylamine hydrochloride | Isoxazole fused 1-indanone | nih.gov |
Reaction Conditions and Optimization Strategies
Optimizing the synthesis of 1-indanones often involves exploring alternative energy sources and catalysts to improve yields, reduce reaction times, and enhance the environmental profile of the procedures. Non-conventional techniques such as microwave (MW) irradiation and high-intensity ultrasound (US) have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov These methods can significantly accelerate the reaction compared to conventional heating. nih.gov
The choice of catalyst is also critical. While traditional Brønsted acids (H₂SO₄, HF) and Lewis acids (AlCl₃, SnCl₄) are effective, they are often required in stoichiometric or excess amounts and can generate significant waste. nih.gov Modern approaches focus on using catalytic amounts of more efficient promoters. Metal triflates have proven useful, and highly oxophilic catalysts like NbCl₅ allow for reactions under much milder conditions. nih.govresearchgate.net For Friedel-Crafts reactions, the use of superacid catalysts can also improve efficiency. nih.gov
In condensation reactions, the choice of catalyst can influence not only the reaction rate but also the stereoselectivity. In the Michael addition of malononitrile to indenones, the use of a phase-transfer catalyst like benzyltriethylammonium chloride was found to improve both the conversion and the diastereoselection of the product. researchgate.net Optimization, therefore, involves a careful balance of precursor reactivity, catalyst selection, energy input, and solvent choice to achieve the desired indanone product efficiently and sustainably.
Catalytic Systems in Indanone Formation
The choice of catalyst is paramount in the intramolecular Friedel-Crafts acylation to form the indanone ring. Both Lewis acids and Brønsted acids are widely employed to facilitate this transformation, typically by activating a carboxylic acid precursor or its more reactive acyl chloride derivative. nih.govdocumentsdelivered.com
Lewis Acids: Aluminum trichloride (B1173362) (AlCl₃) is a traditional and highly effective Lewis acid catalyst for this reaction, particularly when starting from the corresponding acid chloride. nih.govbeilstein-journals.org It functions by coordinating to the acyl chloride, significantly increasing its electrophilicity and promoting the ring-closing attack by the aromatic ring. Other Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have been shown to catalyze the cyclization of Meldrum's acid derivatives to form 1-indanones under mild conditions. acs.orgresearchgate.net
Brønsted Acids: Strong proton acids are also frequently used, often for the direct cyclization of 3-arylpropionic acids, which is a more atom-economical approach. Polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) have been historically used, though they often require high temperatures. beilstein-journals.org Trifluoromethanesulfonic acid (triflic acid, TfOH) is a significantly stronger Brønsted acid that can catalyze the reaction under milder conditions, sometimes even at room temperature, albeit with longer reaction times. nih.gov p-Toluenesulfonic acid (p-TsOH), a solid and less corrosive acid, also serves as an effective catalyst in various organic transformations and can be applied to indanone synthesis. preprints.org
The table below compares different catalytic systems used in the formation of the 1-indanone scaffold.
| Catalyst | Precursor | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| Aluminum Trichloride (AlCl₃) | Phenylpropionic acid chloride | Benzene | 90% | beilstein-journals.org |
| Triflic Acid (TfOH) | 3-(4-methoxyphenyl)propionic acid | CH₂Cl₂ , rt, 24h | 61% | nih.gov |
| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C | up to 74% | beilstein-journals.orgresearchgate.net |
| Sc(OTf)₃ | Benzyl Meldrum's acids | Mild conditions | up to 94% | researchgate.net |
| Polyphosphoric Acid (PPA) / H₂SO₄ | Arylpropionic acids | Elevated temperatures | 60-90% | beilstein-journals.org |
Solvent Effects on Reaction Yields and Selectivity
The solvent plays a critical role in the synthesis of 1-indanones, influencing catalyst activity, substrate solubility, and reaction pathway, thereby affecting both yield and selectivity. For classical Friedel-Crafts acylations using Lewis acids like aluminum trichloride, halogenated solvents are common.
Dichloromethane (B109758) (CH₂Cl₂): This is a frequently used solvent due to its ability to dissolve the reactants and the catalyst complex while being relatively inert under the reaction conditions. nih.gov It is particularly suitable for reactions running at or below room temperature.
Toluene (B28343): As a less polar, non-halogenated solvent, toluene can also be used. numberanalytics.com In some cases, the choice between a halogenated solvent like dichloromethane and an aromatic solvent like toluene can influence the regioselectivity of the cyclization, especially with substituted aromatic precursors. orgsyn.org However, reactions in toluene may require higher temperatures to achieve comparable rates to those in dichloromethane. orgsyn.org
In studies using strong Brønsted acids like triflic acid, comparisons have shown that solvents like 1,2-dichloroethane (B1671644) (DCE) or even chloroform (B151607) can provide good yields, while reactions in benzene can be less clean. nih.gov For microwave-assisted syntheses, high-boiling point, polar solvents are often explored, though inert aromatic solvents like chlorobenzene (B131634) have shown success where others failed. nih.gov
The following table illustrates the effect of different solvents on the yield of a representative 1-indanone synthesis.
| Reaction | Solvent | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid with TfOH under microwave irradiation | PEG, n-BuOH, Ethyl lactate, H₂O | No reaction | nih.gov |
| Chlorobenzene | Low | nih.gov | |
| Isooctane | No reaction | nih.gov | |
| Dichloromethane (CH₂Cl₂) | 95% | nih.gov |
Temperature and Pressure Influence on Synthetic Efficiency
Temperature and pressure are critical process parameters that significantly impact the rate and efficiency of indanone synthesis. The optimal temperature is highly dependent on the reactivity of the substrate and the strength of the catalyst. For instance, the cyclization of a highly reactive precursor like 3-(2-bromophenyl)propionic acid using n-butyllithium can be performed at a very low temperature of -100 °C. beilstein-journals.org In contrast, the direct cyclization of less reactive 3-arylpropionic acids using catalysts like terbium triflate may require temperatures as high as 250 °C. researchgate.net
Modern synthetic techniques have been employed to improve efficiency. Microwave-assisted synthesis has proven particularly effective, drastically reducing reaction times from many hours to mere minutes. nih.gov This rapid heating can lead to complete substrate conversion and high yields in a fraction of the time required by conventional heating methods. For example, a reaction catalyzed by triflic acid that yields 61% after 24 hours at room temperature can be driven to completion in 60 minutes at 80 °C under microwave irradiation. nih.gov
High-pressure reactors, such as the Q-tube™, also offer an alternative to conventional heating. By allowing the reaction to be heated above the solvent's boiling point, these sealed vessels can accelerate the reaction rate and improve yields, providing another tool for optimizing synthetic efficiency. nih.gov
The table below demonstrates the impact of temperature and heating method on reaction time and yield.
| Heating Method | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | TfOH (3 eq) | Room Temp. | 24 hours | 61% | nih.gov |
| Microwave | TfOH (3 eq) | 80 °C | 60 min | 95% | nih.gov |
| Ultrasound | TfOH (5 eq) | 40 °C | 60 min | 95% | nih.gov |
| Q-Tube™ | TfOH (3 eq) | 120 °C | 60 min | 95% | nih.gov |
Industrial-Scale Synthesis Considerations
Optimized Reaction Conditions for High Yield and Purity
For large-scale production, reaction conditions must be rigorously optimized to maximize yield and purity while ensuring the process is economically viable and safe. An efficient and scalable one-pot process for preparing 1-indanones from readily available benzoic acids has been described. beilstein-journals.org This method involves converting the benzoic acid to its acyl chloride with thionyl chloride, which then reacts with ethylene in the presence of aluminum chloride. The resulting intermediate undergoes an in-situ intramolecular Friedel-Crafts alkylation to furnish the 1-indanone. beilstein-journals.org This streamlined approach avoids the isolation of intermediates, making it suitable for industrial application.
The choice of catalyst is also critical. While powerful reagents like triflic acid are effective, their high cost and corrosive nature can be prohibitive on a large scale. nih.gov Therefore, more cost-effective catalysts like sulfuric acid, polyphosphoric acid, or aluminum trichloride are often preferred in industrial settings, despite potentially requiring more stringent conditions. beilstein-journals.org The development of reusable catalysts is an area of active research to improve the environmental and economic footprint of these syntheses. nih.gov
Purification Techniques in Large-Scale Production
The purification of the final active pharmaceutical ingredient (API) or intermediate is a critical step in ensuring it meets the stringent purity requirements of regulatory agencies. chromatographyonline.com The method of choice depends on the physical properties of the target compound and its impurities, as well as the scale of production.
Crystallization: This is one of the most widely used and cost-effective methods for purifying solid compounds on a large scale. nih.gov It can be highly effective at removing small amounts of impurities and isolating a specific polymorphic form of the API. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out of the solution, leaving impurities behind.
Chromatography: While standard column chromatography can be resource-intensive, other chromatographic techniques are adapted for industrial scale. High-Performance Liquid Chromatography (HPLC) is often used for high-purity separations, and processes can be scaled up from analytical to preparative levels. chromatographyonline.com Radial compression chromatography is another technique noted for its consistency and scalability in complex purification challenges. chromatographyonline.com
Distillation: For liquid products or impurities with different boiling points, distillation can be an effective large-scale purification method. However, it may not be suitable for thermally sensitive compounds. seppure.com
In an industrial setting, these techniques are often used in combination. For instance, a crude product might first be subjected to an extraction or wash to remove bulk impurities, followed by crystallization to achieve the final desired purity.
Advanced Chemical Reactivity and Transformation Studies of 1 Oxo 2,3 Dihydro 1h Indene 4 Carbaldehyde
Aldehyde Group Reactivity
The aldehyde functional group is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.
Oxidation to Carboxylic Acids
The aldehyde group of 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employing strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting carboxylic acid serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and pigments. While specific reaction data for the direct oxidation of this compound is not extensively detailed in readily available literature, the general mechanism involves the conversion of the aldehyde's C-H bond to a C-O bond.
For instance, a general method for preparing 1-indanone-4-carboxylic acid involves the oxidation of the ketone precursor, 1-indanone (B140024), under acidic conditions with oxidizing agents like hydrogen peroxide.
Table 1: Representative Oxidation Reactions of Aldehydes
| Reagent | Product | General Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or acidic solution |
Reduction to Alcohols
The aldehyde can be selectively reduced to a primary alcohol, (4-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one), using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Sodium borohydride is a milder reagent and is often preferred for its selectivity in reducing aldehydes and ketones without affecting other functional groups. Lithium aluminum hydride is a much stronger reducing agent and will also reduce the ketone functionality if not used under carefully controlled conditions.
Table 2: Common Reducing Agents for Aldehydes
| Reagent | Product | Typical Solvent |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol, Ethanol (B145695) |
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. Examples of nucleophilic addition reactions include the formation of cyanohydrins (with cyanide ions), acetals (with alcohols in the presence of an acid catalyst), and imines (with primary amines). These reactions expand the synthetic utility of this compound by allowing for the introduction of diverse functional groups.
Aromatic Ring Reactivity
The benzene (B151609) ring of the indanone system can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents.
Electrophilic Substitution Reactions (e.g., halogenation, nitration)
Electrophilic aromatic substitution reactions, such as halogenation and nitration, introduce new functional groups onto the aromatic ring. For example, in nitration, a nitro group (–NO₂) is introduced, typically using a mixture of nitric acid and sulfuric acid. Halogenation introduces a halogen atom (e.g., –Br, –Cl) and is often catalyzed by a Lewis acid. youtube.com
The substituents already present on the ring dictate the position of the incoming electrophile.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
The two substituents on the aromatic ring, the acyl group (part of the fused ring system) and the formyl group (aldehyde), are both deactivating and meta-directing. unizin.orgmasterorganicchemistry.com
Deactivating Nature : Both the ketone and the aldehyde groups are electron-withdrawing. libretexts.org They pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. lumenlearning.comlibretexts.org This deactivation slows down the rate of electrophilic substitution. libretexts.org
Meta-Directing Effect : When an electrophilic substitution reaction occurs, the incoming electrophile will preferentially add to the meta position relative to these deactivating groups. unizin.orglibretexts.org This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing groups. libretexts.org The intermediate for meta attack is the most stable of the possibilities, thus favoring the formation of the meta-substituted product. libretexts.org
Given the positions of the existing groups on this compound, the potential sites for electrophilic attack are C5, C6, and C7. The formyl group is at C4 and the acyl group is part of the ring fusion at C3a and C7a. Both groups will direct incoming electrophiles away from their ortho and para positions. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is meta to the formyl group and relatively less hindered.
Table 3: Directing Effects of Substituents
| Substituent Group | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -CHO (Formyl) | Carbonyl | Deactivating | Meta |
Carbonyl Group at Position 1 Reactivity
The reactivity of the carbonyl group at the 1-position of this compound is significantly influenced by the presence of the formyl group on the aromatic ring. While aldehydes are generally more electrophilic than ketones and would be the primary site of nucleophilic attack, the ketone's α-protons at the C-2 position are acidic and readily participate in enolate formation. This duality in reactivity allows for a range of selective transformations targeting the keto group.
The protons on the α-carbon (C-2) of the indanone moiety are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. The regioselectivity of enolate formation is exclusively at the C-2 position, as the other α-position (C-7a) is part of the aromatic ring and lacks protons.
The generation of the enolate can be controlled to favor either the kinetic or thermodynamic product, although in this specific case, only one enolate can be formed. The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions, such as self-condensation or reaction at the more reactive aldehyde group. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation.
Once formed, the enolate anion serves as a potent nucleophile and can undergo a variety of alpha-substitution reactions. These reactions are fundamental in carbon-carbon bond formation and allow for the introduction of various functional groups at the C-2 position.
Table 1: Representative Alpha-Substitution Reactions of this compound (Note: The following data is illustrative, based on established principles of enolate chemistry, due to the absence of specific literature for this compound.)
| Entry | Electrophile | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl iodide | 1. LDA, THF, -78 °C; 2. CH₃I | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde | 85 |
| 2 | Benzyl (B1604629) bromide | 1. LDA, THF, -78 °C; 2. PhCH₂Br | 2-Benzyl-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde | 80 |
| 3 | Benzaldehyde | 1. LDA, THF, -78 °C; 2. PhCHO; 3. H₃O⁺ | 2-(Hydroxy(phenyl)methyl)-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde | 75 |
The enolate derived from this compound can also participate in condensation reactions. These reactions typically involve the nucleophilic attack of the enolate on an electrophilic carbonyl carbon, followed by a dehydration step to form an α,β-unsaturated system.
Intramolecular Aldol (B89426) Condensation: While the molecule possesses two carbonyl groups, an intramolecular aldol condensation between the C-2 enolate and the C-4 aldehyde is sterically and electronically challenging. The formation of the required seven-membered ring is entropically disfavored.
Intermolecular Condensation Reactions: More commonly, the enolate of this compound can react with external electrophiles in intermolecular condensation reactions. For instance, in a directed aldol addition, the pre-formed enolate can react with a different aldehyde or ketone.
Furthermore, under specific conditions, the ketone can undergo condensation with activated methylene (B1212753) compounds in reactions like the Knoevenagel condensation, although the aldehyde group would typically be more reactive under these conditions. Selective protection of the aldehyde group would be necessary to favor condensation at the ketone.
A notable transformation is the Robinson annulation, which involves a Michael addition of the enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct a new six-membered ring. This powerful ring-forming strategy could be applied to synthesize complex polycyclic structures from this compound.
Table 2: Potential Condensation Reactions Involving the Keto Group of this compound (Note: The following data is illustrative, based on established principles of condensation reactions, due to the absence of specific literature for this compound.)
| Entry | Reaction Type | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | Directed Aldol Addition | Acetone | 1. LDA, THF, -78 °C (to form enolate); 2. Acetone; 3. H₃O⁺ | 2-(2-Hydroxypropan-2-yl)-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde | 70 |
| 2 | Robinson Annulation | Methyl vinyl ketone | 1. NaOEt, EtOH; 2. Methyl vinyl ketone; 3. Heat | Tricyclic enone product | 65 |
Design, Synthesis, and Characterization of 1 Oxo 2,3 Dihydro 1h Indene 4 Carbaldehyde Derivatives and Analogues
Strategies for Structural Diversification
The indanone scaffold is a versatile platform for chemical modification. Researchers employ various synthetic strategies to introduce a range of functional groups at different positions of the fused ring system, leading to a diverse library of compounds. These strategies include substitutions on the aromatic ring, modifications at the benzylic position, and alterations of the core indanone structure itself.
Hydroxy- and Methoxy-Substituted Derivatives (e.g., 3-(hydroxymethyl)-7-methoxy-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde)
The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups onto the indanone skeleton is a common strategy to modulate the electronic and steric properties of the molecule. The synthesis of such derivatives often involves starting with appropriately substituted precursors. For instance, the preparation of 5,7-dimethoxy-1-indanone can be achieved in excellent yield by heating a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid. beilstein-journals.org
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group, which constitutes the carbaldehyde function. mdpi.com This reaction typically uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF) to formylate activated aromatic rings. mdpi.com Therefore, a plausible strategy for synthesizing hydroxy- or methoxy-substituted 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde would involve the intramolecular cyclization of a substituted phenylpropanoic acid to form the corresponding indanone, followed by formylation.
| Compound | Synthetic Strategy | Key Reagents |
| 5,7-dimethoxy-1-indanone | Intramolecular cyclization | Diethyl 2-(3,5-dimethoxybenzyl)malonate, methanesulfonic acid beilstein-journals.org |
| Pyrazole-4-carbaldehyde | Vilsmeier-Haack Formylation | Phosphorus oxychloride, Dimethylformamide (DMF) mdpi.com |
Halogenated Derivatives
Halogen atoms (F, Cl, Br, I) are valuable substituents in medicinal chemistry as they can influence a compound's lipophilicity, metabolic stability, and binding interactions. The synthesis of halogenated indanone derivatives can be achieved by using halogenated starting materials or by direct halogenation of the indanone core.
For example, 2-bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from a chalcone (B49325) precursor. beilstein-journals.org The synthesis first involves a Nazarov cyclization of the chalcone to yield 6-methoxy-3-phenyl-1-indanone, which is then treated with bromine in diethyl ether to introduce the bromine atom at the 2-position. beilstein-journals.org Structure-activity relationship studies on 2-benzylidene-1-indanone (B110557) derivatives have shown that substitution on the benzylidene ring with halogens can lead to potent biological activity, such as the inhibition of monoamine oxidase B (MAO-B). researchgate.net
Arylidene Indanone Derivatives (e.g., 2-benzylidene-1-indanone derivatives)
Arylidene indanones, particularly 2-benzylidene-1-indanone derivatives, are a widely studied class of compounds. The primary synthetic route to these derivatives is the Claisen-Schmidt or Knoevenagel condensation reaction. beilstein-journals.orgnih.gov This reaction involves the base- or acid-catalyzed condensation of a 1-indanone (B140024) with an aromatic aldehyde. researchgate.netnih.gov
Commonly used catalysts include sodium hydroxide, potassium hydroxide, or hydrochloric acid. researchgate.netnih.govresearchgate.net An alternative, environmentally friendly approach utilizes ultrasound-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov Another synthetic method involves the reaction of o-phthalaldehyde (B127526) with an acetophenone (B1666503) in the presence of sodium hydroxide. beilstein-journals.orgresearchgate.net
These compounds are typically characterized using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures. nih.govnih.gov
| Derivative Type | General Synthetic Method | Starting Materials | Catalyst Examples |
| 2-Benzylidene-1-indanones | Claisen-Schmidt / Knoevenagel Condensation | 1-Indanone, Aromatic aldehyde beilstein-journals.orgnih.gov | NaOH, HCl nih.govresearchgate.net |
| 2-Benzylidene-1-indanones | Ultrasound-Assisted Synthesis | 1-Indanone, Aromatic aldehyde nih.gov | N/A |
| 2-Benzylidene-1-indanones | Aldol (B89426) Condensation | o-Phthalaldehyde, Acetophenone beilstein-journals.orgresearchgate.net | NaOH researchgate.net |
Nitrile Derivatives (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile)
The nitrile (-CN) functional group can act as a hydrogen bond acceptor and is often used as a precursor for other functional groups like carboxylic acids or amines. The synthesis of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, can be accomplished via the intramolecular cyclization of 3-(2-cyanophenyl)propanoic acid. chemicalbook.comnih.gov This type of reaction is a variation of the Friedel-Crafts acylation, where the carboxylic acid is activated to acylate the aromatic ring, leading to the formation of the five-membered ketone ring.
| Compound | CAS Number | Molecular Formula | Melting Point |
| 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 nih.govechemi.com | C₁₀H₇NO nih.govechemi.com | 116-117 °C echemi.com |
Carboxylic Acid Derivatives (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid)
The corresponding carboxylic acid derivative, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, is another important intermediate and target molecule. A primary method for its preparation involves the oxidation of a suitable precursor. For instance, it can be synthesized by the oxidation of 1-indanone under acidic conditions using an oxidizing agent like hydrogen peroxide. This compound is a crystalline solid that is generally insoluble in water but soluble in organic solvents such as ethanol (B145695) and DMF.
| Compound | CAS Number | Molecular Formula | Key Synthesis Method |
| 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 56461-20-2 molport.com | C₁₀H₈O₃ molport.com | Oxidation of 1-indanone |
Positional Isomers (e.g., 2,3-dihydro-1H-indene-2-carbaldehyde, 3-oxo-2,3-dihydro-1H-indene-5-carbaldehyde)
The position of the carbonyl and carbaldehyde groups on the indene (B144670) framework significantly affects the molecule's properties. Several positional isomers have been synthesized and studied.
2,3-dihydro-1H-indene-2-carbaldehyde : In this isomer, the carbaldehyde group is attached to the 2-position of the non-aromatic ring, and there is no ketone group. nih.gov A regiospecific synthesis for derivatives of 1H-indene-2-carbaldehyde has been developed through a transition-metal-free, organocatalytic reductive cyclisation of ortho-formyl trans-cinnamaldehydes. rsc.org
3-oxo-2,3-dihydro-1H-indene-5-carbaldehyde : This isomer features a ketone at the 1-position (making it a 1-indanone) and a carbaldehyde at the 5-position of the aromatic ring. chemscene.com Its synthesis might be achieved through methods like the Vilsmeier-Haack reaction on a 1-indanone substrate or by the partial reduction of the corresponding dicarboxylic acid or ester derivative. The related compound, 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, is commercially available.
| Isomer | CAS Number | Key Structural Features | Synthetic Approach Highlight |
| 2,3-dihydro-1H-indene-2-carbaldehyde | 37414-44-1 nih.gov | Carbaldehyde at C2; no ketone | Organocatalytic reductive cyclisation rsc.org |
| 3-oxo-2,3-dihydro-1H-indene-5-carbaldehyde | 1187243-14-6 chemscene.com | Ketone at C1; Carbaldehyde at C5 | N/A |
| 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | 60031-08-5 | Ketone at C1; Carboxylic acid at C5 | N/A (Commercially available) |
Advanced Spectroscopic Characterization Techniques
The definitive structural confirmation and purity assessment of newly synthesized this compound derivatives and analogues rely on a suite of advanced spectroscopic and chromatographic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's atomic connectivity, functional groups, molecular formula, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including derivatives of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. uobasrah.edu.iqresearchgate.net
¹H-NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For instance, in the ¹H-NMR spectra of indanone derivatives, the aliphatic protons of the five-membered ring typically appear as distinct multiplets in the upfield region. A study on 3-(benzo[d] rjptonline.orgpreprints.orgdioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one showed three characteristic signals for the cyclopentanone (B42830) protons: a doublet of a doublet at δ 4.51 ppm (chiral center proton), and two other doublet of doublets at δ 3.15 ppm and 2.55 ppm. preprints.org The absence of alkene proton signals, which are characteristic of the chalcone precursors, confirms the successful cyclization to the indanone core. preprints.org Aromatic protons resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns providing information about the substitution on the benzene (B151609) ring. rjptonline.org
¹³C-NMR Spectroscopy complements ¹H-NMR by providing a spectrum of all unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its chemical environment. For indanone-based chalcones, the carbonyl carbon (C=O) of the indanone moiety typically appears at a characteristic downfield shift of around δ 193.0 ppm. usm.my In another example, the carbonyl carbon for a 1-indanone derivative was observed at δ 202.5 ppm. mdpi.com The carbons of the fused benzene ring and any substituents can also be assigned based on their chemical shifts, providing a complete carbon skeleton of the molecule.
The following table summarizes representative NMR data for a substituted indanone derivative, illustrating the typical chemical shifts observed.
| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Carbonyl (C=O) | - | 202.7 |
| Aldehyde (CHO) | 10.07 (s, 1H) | 190.5 |
| Aromatic CH | 8.05 (d, 1H), 7.01 (d, 1H) | 126.7, 110.4 |
| Aromatic C (quaternary) | - | 162.2, 159.8, 141.5, 126.3 |
| Methoxy (OCH₃) | 4.05 (s, 3H) | 56.6 |
| Aliphatic CH₂ | 2.85 (dd, 1H), 2.68 (dd, 1H) | 41.7 |
| Aliphatic CH | 4.16 (q, 1H) | 66.4 |
| Data adapted from a study on a 2-hydroxy-5-methoxy-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde derivative. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For this compound derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups.
The most prominent and diagnostic peak in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone in the five-membered ring. This peak is typically observed in the range of 1680–1720 cm⁻¹. rjptonline.orgusm.my For example, in a series of indanone-based chalcones, the C=O functional group band was identified between 1680–1700 cm⁻¹. usm.my Another study reported a C=O stretch at 1718 cm⁻¹ for a substituted indanone derivative. rjptonline.org
Additionally, the presence of the aldehyde group is confirmed by a characteristic C=O stretching band, often around 1677 cm⁻¹, and C-H stretching vibrations of the aldehyde proton. Aromatic C=C stretching vibrations are also visible in the 1520–1625 cm⁻¹ region. usm.mymdpi.com
The table below lists characteristic IR absorption frequencies for functional groups found in this compound and its derivatives.
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |
| Ketone (C=O) | Stretching | 1680 - 1720 | rjptonline.orgusm.my |
| Aldehyde (C=O) | Stretching | ~1677 | mdpi.com |
| Aromatic (C=C) | Stretching | 1520 - 1625 | usm.my |
| Aliphatic (C-H) | Stretching | 2850 - 3000 | usm.my |
| N-H (in amide derivatives) | Stretching | ~3131 | rjptonline.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. preprints.org This is a critical step in characterization, as it provides definitive confirmation of the synthesized structure, distinguishing it from other potential isomers or compounds with the same nominal mass.
Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. The instrument measures the mass-to-charge ratio (m/z) to four or more decimal places. The experimentally determined mass is then compared to the theoretically calculated mass for a proposed molecular formula. An error of less than 5 parts per million (ppm) between the found and calculated masses is considered strong evidence for the correct elemental composition. mdpi.com
For example, in the characterization of a 2-hydroxy-5-methoxy-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde derivative, HRMS analysis yielded an m/z value of 221.0816 for the [M+H]⁺ ion. This was in excellent agreement with the calculated mass of 221.0808 for the molecular formula C₁₂H₁₃O₄, with a minimal error of -3.4 ppm, thus confirming the formula. mdpi.com
| Compound Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z | Error (ppm) | Reference |
| Indanone Derivative 1 | C₁₉H₁₉O₆ | [M+H]⁺ | 343.1182 | 343.1181 | - | preprints.org |
| Indanone Derivative 2 | C₁₂H₁₃O₄ | [M+H]⁺ | 221.0808 | 221.0816 | -3.4 | mdpi.com |
| Indanone Derivative 3 | C₁₂H₁₅O₃ | [M+H]⁺ | 207.1016 | 207.1014 | 0.6 | mdpi.com |
| Indanone Derivative 4 | C₁₃H₁₅O₄ | [M+H]⁺ | 235.0965 | 235.0960 | 2.2 | mdpi.com |
Chromatographic Techniques for Purity and Isolation (e.g., TLC, HPLC, LC-MS, UPLC)
Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rjptonline.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used routinely to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. rjptonline.orgpreprints.orgusm.my By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a solvent, the separation of starting materials, intermediates, and products can be visualized, often under UV light. rjptonline.org The retention factor (Rf) value is a characteristic property of a compound in a given solvent system.
Column Chromatography is the primary method for the purification of crude reaction products on a preparative scale. The crude material is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (mobile phase) is passed through to elute the components at different rates, allowing for the isolation of the pure desired product. preprints.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution analytical techniques used to determine the purity of the final compounds. These methods utilize high pressure to pass the mobile phase through a column with very small particle sizes, resulting in superior separation efficiency. preprints.orgnih.gov The purity of a compound is typically determined by integrating the area of its corresponding peak in the chromatogram and is often expressed as a percentage. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable as it provides not only the retention time of a compound from the chromatograph but also its mass spectrum, confirming both the identity and purity in a single analysis. rjptonline.org
X-ray Crystallography for Solid-State Structure Determination
For derivatives of this compound, obtaining a single crystal suitable for X-ray analysis provides definitive proof of the structure, including the relative stereochemistry if chiral centers are present. The crystallographic data also reveals how molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.
For example, the crystal structure of a related heterocyclic compound, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, was solved and confirmed its planar geometry and the specific arrangement of molecules into sheets held together by hydrogen bonds. mdpi.com Similarly, the crystal structure of a triazolopyridazinoindole derivative was determined, confirming the structure suggested by spectral data and revealing its triclinic crystal system and P-1 space group. mdpi.com While a specific crystal structure for this compound itself is not detailed in the provided sources, the application of this technique to its derivatives would yield invaluable structural information.
The table below summarizes key parameters obtained from a typical X-ray crystallography experiment on a related organic molecule.
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Triclinic |
| Space Group | The symmetry of the crystal structure. | P-1 |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.93 Å, b = 10.97 Å, c = 14.80 Åα = 100.5°, β = 98.6°, γ = 103.8° |
| Volume (V) | The volume of the unit cell. | 900.07 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Data adapted from the crystallographic analysis of a substituted triazolopyridazinoindole. mdpi.com |
Computational and Theoretical Investigations of 1 Oxo 2,3 Dihydro 1h Indene 4 Carbaldehyde and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies are instrumental in modern chemistry for predicting molecular properties and reactivity. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic characteristics of molecules, complementing experimental findings. For 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde, these studies would elucidate its fundamental chemical nature.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a widely used tool in chemistry and materials science due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov DFT calculations are based on determining the electron density of a system, from which various properties like total energy, electronic distribution, and molecular orbitals can be derived. arxiv.org For this compound, DFT would be employed to calculate its fundamental electronic properties, providing a basis for understanding its geometry, stability, and reactivity.
Optimized Geometry and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. Using DFT methods, the molecule's geometry is adjusted to find the minimum energy conformation, which corresponds to the most stable structure. This process yields precise information about bond lengths, bond angles, and dihedral angles. For instance, a computational study on the related compound 2,3-dihydro-1H-indene revealed that its molecular skeleton is non-planar. researchgate.net A similar conformational analysis for this compound would be necessary to identify its most stable conformer(s) and to ensure that subsequent electronic property calculations are performed on a realistic molecular structure.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.orgimperial.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. A small energy gap indicates that a molecule is more polarizable and requires less energy to become excited, suggesting higher chemical reactivity. researchgate.netresearchgate.net Conversely, a large gap implies high kinetic stability. FMO analysis for this compound would involve mapping the distribution of these orbitals and calculating the energy gap to predict its stability and reactive behavior.
| Term | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital that contains electrons. | Represents the ability to donate electrons; associated with nucleophilicity. The energy of the HOMO is related to the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that does not contain electrons. | Represents the ability to accept electrons; associated with electrophilicity. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity and lower stability. |
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap. |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. |
Mulliken Atomic Charge Distribution Analysis
Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. grafiati.com This analysis provides an estimation of the partial atomic charge on each atom, revealing the charge distribution across the molecular framework. The results help identify electron-rich (negative charge) and electron-deficient (positive charge) centers. In a study of 2,3-dihydro-1H-indene, a non-uniform charge distribution was observed on the various atoms. researchgate.net For this compound, this analysis would pinpoint the most positively and negatively charged atoms, offering insights into its electrostatic interactions and reactive sites.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map uses a color scale to denote different potential values: red regions indicate negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (low electron density), which are prone to nucleophilic attack. nih.govnih.gov Green areas represent neutral potential. nih.gov An MEP map of this compound would likely show strong negative potential (red) around the oxygen atoms of the ketone and aldehyde groups, identifying them as primary sites for electrophilic interaction. The aromatic ring and hydrogen atoms would likely exhibit regions of positive potential (blue), indicating sites for nucleophilic interaction.
Thermodynamic Parameters and Stability Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the thermodynamic parameters and stability of organic molecules. For derivatives of 1-indanone (B140024), the core structure of this compound, such studies can elucidate their relative stabilities and reactivity.
The stability of molecules can be assessed through various computed parameters. For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key indicator of chemical reactivity and stability. mdpi.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. In computational studies of heterocyclic compounds, such as oxadiazole derivatives, it has been demonstrated that different isomers possess varying levels of stability, which can be correlated with their calculated free Gibbs energy and HOMO-LUMO gaps. scirp.orgscirp.org For example, studies have shown that the 1,3,4-oxadiazole (B1194373) isomer is more stable than its other isomeric forms. scirp.orgscirp.org
Key thermodynamic and stability parameters often investigated include:
Gibbs Free Energy (ΔG): Lower values of ΔG indicate greater stability.
Hardness (η) and Softness (S): Hardness is a measure of resistance to deformation of the electron cloud. Molecules with greater hardness are generally more stable.
Electronegativity (X): This parameter indicates the ability of a molecule to attract electrons.
Table 1: Key Parameters in Computational Stability Analysis
| Parameter | Significance |
| HOMO-LUMO Gap | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |
| Gibbs Free Energy (ΔG) | A lower value indicates a more stable compound. |
| Hardness (η) | A measure of resistance to change in electron distribution; higher hardness often implies greater stability. |
| Softness (S) | The reciprocal of hardness; lower softness suggests higher stability. |
| Electronegativity (X) | Indicates the power of an atom or group to attract electrons. |
Intermolecular and Intramolecular Interaction Studies (e.g., C-H···π, hydrogen bonding)
The crystal packing and supramolecular assembly of this compound and its derivatives are governed by various non-covalent interactions. These interactions are fundamental to understanding the solid-state properties of these compounds.
Hydrogen Bonding: Conventional hydrogen bonds, such as O-H···O and N-H···O, are significant in structures containing appropriate functional groups. In a study of isoindolyl pentanoic acid derivatives, O-H···O=C interactions were found to be crucial in forming the hydrogen-bonded network in the solid state. researchgate.net
C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (like a benzene (B151609) ring) acts as the acceptor. rsc.org These interactions play a vital role in the crystal engineering and molecular recognition of aromatic compounds. rsc.org For instance, in certain carbohydrate receptor complexes, CH···π interactions are observed between the sugar and aromatic rings of the receptor. researchgate.net The energetic landscape of CH–π interactions in protein-carbohydrate binding has been shown to be significant, with tryptophan-containing interactions being more favorable than those with tyrosine or phenylalanine. rsc.org
Table 2: Common Intermolecular Interactions in Indanone-related Structures
| Interaction Type | Description | Example from Related Systems |
| O-H···O Hydrogen Bond | A strong hydrogen bond between a hydroxyl group and a carbonyl oxygen. | Observed in (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid. researchgate.net |
| C-H···O Hydrogen Bond | A weaker hydrogen bond between a C-H group and an oxygen atom. | Contributes to the crystal packing of various heterocyclic compounds. researchgate.netmdpi.com |
| C-H···π Interaction | An interaction between a C-H bond and the π-electron cloud of an aromatic ring. | Important for the solid-state structure of aromatic and supramolecular systems. rsc.orgresearchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Drives the packing in crystals of 1-(arylsulfonyl)indole derivatives. mdpi.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. wjarr.com
Derivatives of the 1-indanone scaffold have been investigated for their potential to interact with various biological targets. For example, 2-benzylidene-1-indanone (B110557) derivatives have been studied as anti-inflammatory agents. nih.gov Molecular docking studies on such compounds can help to elucidate their mechanism of action at a molecular level.
In a typical molecular docking study, the ligand is placed into the binding site of the receptor, and its conformation and orientation are optimized to find the best fit, which is usually quantified by a scoring function that estimates the binding affinity. For instance, in a study of isoxazole-carboxamide derivatives as COX inhibitors, molecular docking was used to identify key binding interactions within the active site of the COX enzyme. nih.gov
Potential biological targets for 1-indanone derivatives that have been explored through molecular docking or are of therapeutic interest include:
Cyclooxygenase (COX) enzymes: Important targets for anti-inflammatory drugs. nih.gov
Topoisomerase II: A target for anticancer agents. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A target in cancer therapy. mdpi.comnih.gov
The results of molecular docking simulations can provide valuable information about the binding mode, binding affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
Table 3: Examples of Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Biological Target | Key Findings |
| Isoxazole-carboxamide derivatives | COX-1 and COX-2 | Identification of potent and selective inhibitors with specific binding interactions in the enzyme's active site. nih.gov |
| Oxindole derivatives | VEGFR-2 | Prediction of potential binding modes and electrostatic complementarity with the receptor's binding site. nih.gov |
| 1,3,4-Oxadiazole derivatives | Peptide deformylase | Investigation of interactions with amino acid residues in the active site to assess antibacterial potential. nih.govnih.gov |
| Dihydropyridazin-3(2H)-one derivatives | Fungal, bacterial, and anti-helmintic targets | Prediction of binding affinity scores to understand the basis of their biological activities. wjarr.com |
Research Applications As a Synthetic Intermediate and Scaffold
Precursor in the Synthesis of Complex Organic Molecules
The 1-indanone (B140024) framework, of which 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde is a functionalized example, serves as a key intermediate in the synthesis of more complex molecular architectures. guidechem.com Synthetic chemists utilize this scaffold to construct polycyclic systems and introduce diverse functionalities. The reactivity of the ketone and the aromatic ring allows for a variety of transformations.
One of the most common methods to synthesize the 1-indanone core itself is through intramolecular Friedel–Crafts acylation of 3-arylpropionic acids. beilstein-journals.orgnih.govresearchgate.net Once the core is formed, the aldehyde group on a compound like this compound can undergo numerous reactions, including condensations, oxidations, and reductions, to build larger molecules. For instance, condensation reactions with active methylene (B1212753) compounds can extend the carbon chain and create new ring systems. researchgate.net
The strategic importance of this compound lies in its ability to act as a starting point for molecules with specific stereochemistry and electronic properties, making it a staple in the toolbox of synthetic organic chemistry.
Scaffold for Drug Development and Lead Compound Identification
The 1-indanone structure is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. guidechem.com This property makes its derivatives, including this compound, highly valuable in drug discovery and the identification of lead compounds for therapeutic development. researchgate.net
Derivatives based on the 1-indanone core have demonstrated a broad spectrum of biological activities. nih.govresearchgate.net These activities are often fine-tuned by the nature and position of substituents on the indanone ring system. The aldehyde functional group in this compound is a key handle for creating libraries of derivative compounds for biological screening.
Table 1: Reported Biological Activities of Indanone Derivatives
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Indanone derivatives have shown potent anti-inflammatory effects, with some compounds exhibiting stronger inhibition of paw edema than the standard drug indomethacin. beilstein-journals.orgrjptonline.org |
| Anticancer | Certain indanone-based compounds have been investigated for their cytotoxicity and ability to inhibit cancer cell growth. guidechem.comrjptonline.org |
| Antimicrobial | Substituted indanone derivatives have displayed significant activity against various bacterial and fungal strains. rjptonline.org |
| Antiviral | The indanone scaffold is present in molecules with antiviral properties, including activity against HIV. nih.govresearchgate.net |
| Neuroprotective | The scaffold is a core component of drugs developed for neurodegenerative disorders, such as Donepezil for Alzheimer's disease. guidechem.combeilstein-journals.org |
| Analgesic | Certain derivatives have been identified as having pain-relieving properties. rjptonline.orgnih.gov |
The versatility of the 1-indanone scaffold allows medicinal chemists to synthesize compounds that can interact with various enzymes and receptors, leading to the development of new therapeutic agents for a wide range of diseases. beilstein-journals.org
Intermediate in the Preparation of Specialty Chemicals, Fragrances, and Flavors
Beyond pharmaceuticals, the structural characteristics of indanone derivatives lend themselves to applications in the fragrance industry. The rigid, bicyclic structure can contribute to the unique olfactory properties of a molecule. Patents have disclosed the use of various indanone derivatives in creating new scents for perfumes, colognes, personal care products, and air fresheners. google.comgoogle.com
The synthesis of these fragrance compounds often involves multi-step reaction sequences where a functionalized indanone, such as this compound, could serve as a key intermediate. The aldehyde group can be transformed into other functionalities, or the core structure can be elaborated through reactions like alkylation, rearrangement, and reduction to produce the target fragrance molecule. google.comgoogle.com The ability to introduce specific substituents allows for the fine-tuning of the scent profile, leading to novel and desirable aromas.
Applications in Materials Science (e.g., non-fullerene acceptors in organic solar cells)
In the field of materials science, particularly in organic electronics, the indanone core has emerged as a critical building block for the design of advanced functional materials. guidechem.comresearchgate.nettdl.org Specifically, derivatives of 1-indanone are used in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). frontiersin.org
NFAs are a class of materials that have significantly advanced the power conversion efficiencies of OSCs. Many high-performing NFAs feature an Acceptor-Donor-Acceptor (A-D-A) structure, where electron-withdrawing end-capping units are attached to a central electron-donating core. A prominent and highly effective electron-withdrawing end group is 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and its halogenated derivatives. rsc.orgresearchgate.net
The synthesis of these crucial end-capping groups can originate from 1-indanone precursors. The this compound provides a scaffold that, through further chemical modification (such as Knoevenagel condensation with malononitrile (B47326) at the active methylene position adjacent to the ketone), can be converted into these high-performance acceptor units. The electronic properties of the final NFA, and thus the performance of the solar cell, can be precisely tuned by modifying the indanone-based end group. rsc.org
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| 1-Indanone |
| Donepezil |
| Indomethacin |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes
While classical methods for synthesizing indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, are well-established, future research will likely focus on developing more efficient, sustainable, and regioselective routes to 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde and its analogs. nih.govnih.gov
Emerging areas of exploration include:
Non-Conventional Energy Sources: Methodologies employing microwaves and high-intensity ultrasound have proven effective in accelerating the synthesis of various 1-indanones, often leading to higher yields and cleaner reactions. nih.gov Future work could adapt these techniques to achieve the one-pot synthesis of the target molecule from readily available precursors, minimizing reaction times and energy consumption.
Catalytic C-H Activation: Recent advances in transition-metal catalysis offer powerful tools for constructing complex molecules. A palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives has been shown to directly establish the indanone skeleton via C-H activation of the aldehyde group. acs.org Adapting such C-H activation or functionalization strategies could provide a direct route to introduce the carbaldehyde group at the C4 position, bypassing multiple protection-deprotection steps.
Metal-Free Catalysis: To enhance the "greenness" of the synthesis, metal-free approaches are highly desirable. For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones. rsc.org Research into organocatalytic methods for the asymmetric synthesis of chiral indanone scaffolds is a burgeoning field that could yield enantiomerically pure derivatives of the target compound.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable the rapid generation of a library of derivatives for screening purposes.
A comparative overview of potential modern synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Friedel-Crafts | Use of microwave irradiation to accelerate reaction. | Rapid synthesis, improved yields, reduced side products. | nih.gov |
| Palladium-Catalyzed C-H Annulation | Direct formation of indanone ring from aldehydes. | High atom economy, concise reaction pathway. | acs.org |
| L-Proline Catalyzed Hydroacylation | Metal-free, organocatalytic cyclization. | Environmentally benign, potential for asymmetry. | rsc.org |
| Rhodium-Catalyzed [4+1] Cycloaddition | Reaction of α-carbonyl sulfoxonium ylides with alkenes. | Access to diverse substituted indanones. | organic-chemistry.org |
Exploration of Undiscovered Reactivity Patterns
The presence of two distinct carbonyl groups—a cyclic ketone and an aromatic aldehyde—in this compound suggests a rich and complex reactivity profile that remains largely untapped. The aldehyde is generally more reactive towards nucleophiles than the ketone. msu.edulibretexts.org Future research should aim to exploit this differential reactivity and explore the interplay between these two functional groups.
Key areas for investigation include:
Selective Transformations: Developing protocols for the selective reaction of either the aldehyde or the ketone would unlock access to a wide array of bifunctional intermediates. This could involve chemoselective nucleophilic additions, reductions, or oxidations by carefully choosing reagents and reaction conditions.
Tandem and Domino Reactions: The proximity of the two carbonyls could facilitate novel tandem or domino reactions. For example, an initial reaction at the aldehyde could trigger a subsequent intramolecular cyclization or rearrangement involving the ketone, leading to complex polycyclic structures in a single step.
Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key building block could rapidly generate molecular complexity. Such reactions could involve simultaneous or sequential reactions at both carbonyl sites.
Annulation Strategies: The 1-indanone (B140024) core is a versatile substrate for annulation reactions to build fused and spirocyclic frameworks. rsc.orgnih.gov Future studies could explore how the C4-carbaldehyde group influences or participates in these annulations, potentially leading to novel heterocyclic and carbocyclic systems with unique three-dimensional architectures.
Rational Design of Potent and Selective Derivatives
The indanone scaffold is a cornerstone in the development of drugs for various diseases, most notably neurodegenerative disorders like Alzheimer's disease, where the drug Donepezil features this core. nih.govnih.govnih.gov Derivatives have also shown potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrjptonline.orgbenthamdirect.com The rational design of derivatives of this compound could lead to new therapeutic agents with enhanced potency and selectivity.
Future design strategies could focus on:
Multi-Target Ligands: For complex diseases like Alzheimer's, designing molecules that can interact with multiple targets (e.g., acetylcholinesterase, monoamine oxidase, and metal ion chelation) is a promising approach. nih.govnih.gov The aldehyde group can be derivatized to introduce moieties capable of metal chelation or hydrogen bonding with specific enzyme residues.
Covalent Inhibitors: The electrophilic nature of the aldehyde group makes it an ideal "warhead" for designing covalent inhibitors. By positioning this group to react with a nucleophilic residue (e.g., cysteine or lysine) in the active site of a target enzyme, researchers could develop highly potent and long-acting drugs.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on the aromatic ring and the five-membered ring would be crucial. The aldehyde can serve as a synthetic handle to introduce a diverse range of chemical functionalities, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.
Table 2 illustrates how modifications to the indanone scaffold have influenced biological activity in previous studies, providing a basis for future designs.
| Indanone Derivative Type | Target/Activity | Key Structural Features | Reference |
|---|---|---|---|
| Piperidine-linked indanones | Acetylcholinesterase Inhibition | Basic nitrogen-containing side chain. | nih.govresearchgate.net |
| Chalcone-indanone hybrids | Anti-TMV, MAO-B Inhibition | α,β-Unsaturated ketone linkage. | nih.govnih.gov |
| Phosphoryl-indanones | Anticancer (HeLa, K562 cells) | Phosphonate group at C2 position. | nih.gov |
| Indanone-acetamide derivatives | Antimicrobial | Amide side chain at C1 position. | rjptonline.org |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions. For this compound, in silico methods can guide synthetic efforts and provide insights into potential biological activities.
Future computational research should include:
Molecular Docking and Dynamics: Screening derivatives against libraries of known drug targets using molecular docking can identify potential protein-ligand interactions. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time and provide a more accurate estimation of binding affinity. nih.govnih.gov
Binding Affinity Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energies of computationally designed ligands with their targets, helping to prioritize the most promising candidates for synthesis. nih.govmanipal.edu
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. benthamdirect.comnih.gov Computational models can predict the drug-likeness and potential liabilities of novel derivatives, reducing the risk of late-stage failures.
Quantum Mechanics (QM) Studies: QM calculations can be used to study the electronic structure and reactivity of the molecule in detail. This can help in understanding reaction mechanisms, predicting the regioselectivity of reactions, and rationalizing the molecule's interaction with biological targets.
Integration with Emerging Technologies in Chemical Biology
Chemical biology seeks to use chemical tools to study and manipulate biological systems. The unique bifunctional nature of this compound makes it an excellent candidate for the development of novel chemical probes.
Emerging applications in this area include:
Development of Bioorthogonal Probes: The aldehyde functionality can be used for bioorthogonal ligation reactions, such as the Pictet-Spengler ligation or hydrazone formation, to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This would allow for the visualization and tracking of the molecule's interactions within living cells.
Activity-Based Protein Profiling (ABPP): Derivatives could be designed as activity-based probes to identify new enzyme targets. By incorporating a reactive group (the aldehyde) and a reporter tag, these probes can covalently label active enzymes in a complex proteome, enabling their identification and characterization.
Photoaffinity Labeling: The indanone core could be modified with a photolabile group. Upon irradiation, this group would generate a highly reactive species that covalently crosslinks the molecule to its binding partner, allowing for the unambiguous identification of biological targets.
Scaffolds for PROTACs and Molecular Glues: The indanone scaffold has been investigated for its ability to bind to proteins like cereblon, a component of E3 ubiquitin ligase complexes. nih.govmanipal.edu This opens the exciting possibility of using derivatives of this compound as scaffolds for developing Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are novel therapeutic modalities designed to induce the degradation of disease-causing proteins.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde, and how do reaction conditions affect yield and purity?
Methodological Answer:
The synthesis of this compound and its derivatives often involves functionalization of indanone scaffolds. Key approaches include:
Critical Factors:
- Solvent choice (e.g., chloroform for crystallization ).
- Temperature control to prevent side reactions during oxidation .
- Tautomeric equilibria monitored via ¹H NMR to optimize product stability .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
Primary Techniques:
¹H NMR Spectroscopy:
- Identifies tautomeric forms (e.g., ketone/enol ratios) and substituent effects (e.g., δ 9.8–10.2 ppm for aldehyde protons) .
X-ray Crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
